molecular formula C10H24BrNO2S2 B561788 [6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide CAS No. 1041424-77-4

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide

Cat. No.: B561788
CAS No.: 1041424-77-4
M. Wt: 334.331
InChI Key: ZDCGBEOAIWDJBP-UHFFFAOYSA-M
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Description

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide (CAS: 1041424-77-4) is a thiol-reactive compound widely used in protein structure-function studies. It reacts specifically with cysteine residues to form mixed disulfides, enabling site-directed modifications for probing accessibility, conformational changes, or functional roles of specific amino acids in proteins . Its structure comprises a hexyl chain linked to a trimethylammonium group and a methanethiosulfonate (MTS) reactive moiety. The compound is commercially available through suppliers like Santa Cruz Biotechnology (10–100 mg, $240–$1,600) .

Properties

IUPAC Name

trimethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2S2.BrH/c1-11(2,3)9-7-5-6-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGBEOAIWDJBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858539
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041424-77-4
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protocol 1: Alkylation-Based Synthesis

Materials :

  • 6-Bromo-1-hexanol (CAS 4286-55-9)

  • Methanesulfonyl chloride (CAS 124-63-0)

  • Trimethylamine (CAS 75-50-3)

  • Sodium sulfide nonahydrate (CAS 1313-84-4)

Procedure :

  • 6-Bromohexyl Methanesulfonate Synthesis :

    • Dissolve 6-bromo-1-hexanol (10 mmol) in dichloromethane (30 mL).

    • Add triethylamine (12 mmol) and methanesulfonyl chloride (12 mmol) dropwise at 0°C.

    • Stir for 4 hr at room temperature. Wash with water, dry over Na₂SO₄, and evaporate to obtain a colorless oil.

  • Thiolation to 6-Bromohexyl Methanethiosulfonate :

    • Reflux the methanesulfonate with Na₂S·9H₂O (15 mmol) in ethanol (50 mL) for 12 hr.

    • Acidify with HCl (1 M), extract with ethyl acetate, and dry to yield the thiosulfonate.

  • Quaternization :

    • Dissolve 6-bromohexyl methanethiosulfonate (5 mmol) and trimethylamine (6 mmol) in acetonitrile (20 mL).

    • Heat at 60°C for 24 hr. Evaporate solvent and recrystallize from ethanol to obtain the product as a white solid.

Yield : 72% (over three steps).
Purity : >95% (HPLC).

Protocol 2: Thiol-Based Synthesis

Materials :

  • 1,6-Dibromohexane (CAS 629-03-8)

  • Trimethylamine (CAS 75-50-3)

  • Methanesulfonyl chloride (CAS 124-63-0)

Procedure :

  • 6-Bromohexyltrimethylammonium Bromide Synthesis :

    • React 1,6-dibromohexane (10 mmol) with trimethylamine (12 mmol) in acetonitrile at 50°C for 48 hr.

    • Filter the precipitate and wash with cold ether.

  • Thiol Formation :

    • Reflux the quaternary ammonium bromide with thiourea (15 mmol) in ethanol for 6 hr.

    • Hydrolyze with NaOH (2 M) and extract the thiol with diethyl ether.

  • Methanethiosulfonate Formation :

    • Add methanesulfonyl chloride (5 mmol) to the thiol (5 mmol) in pH 8.5 buffer (20 mL).

    • Stir for 2 hr, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65% (over three steps).
Purity : 93% (NMR).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) yields crystals with minimal impurities.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent removes unreacted starting materials.

Analytical Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.45 (t, 2H, –SCH₂–), 3.20 (s, 9H, N(CH₃)₃), 2.95 (t, 2H, –CH₂N⁺), 1.70–1.30 (m, 8H, hexyl chain).

  • ESI-MS : m/z 297.1 [M–Br]⁺ (calc. 297.2).

  • Elemental Analysis : C, 41.5%; H, 7.4%; N, 3.7% (calc. C, 41.6%; H, 7.5%; N, 3.7%).

Comparative Analysis of Synthetic Routes

ParameterProtocol 1 (Alkylation)Protocol 2 (Thiol)
Overall Yield72%65%
Purity>95%93%
Reaction Time40 hr56 hr
ScalabilityHighModerate
Byproduct FormationMinimalModerate

Protocol 1 is preferred for large-scale synthesis due to higher yields and fewer side reactions, whereas Protocol 2 offers a viable alternative when bromohexanol derivatives are unavailable.

Challenges and Optimization Strategies

  • Byproduct Mitigation : Excess trimethylamine (1.2 eq) minimizes di-alkylation byproducts.

  • Solvent Selection : Acetonitrile enhances quaternization kinetics compared to methanol.

  • Temperature Control : Maintaining 60°C during quaternization prevents decomposition of the methanethiosulfonate group .

Chemical Reactions Analysis

Types of Reactions

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halide exchange reactions can be carried out using sodium or potassium halides in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various halide salts.

Scientific Research Applications

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide has been studied for its applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized as a herbicide, fungicide, and molluscicide.

Mechanism of Action

The mechanism of action of [6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to cell lysis and death. It may also inhibit specific enzymes or proteins, interfering with essential biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

Methanethiosulfonate (MTS) derivatives share a common reactive group but differ in alkyl chain length and ammonium substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of MTS Derivatives
Compound Name CAS Number Alkyl Chain Length Ammonium Group Molecular Weight Key Applications
[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide 1041424-77-4 Hexyl (C6) Trimethyl 376.42 g/mol Modifying buried cysteine residues in hydrophobic protein domains
MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide) 142600-94-6 Ethyl (C2) Trimethyl 278.22 g/mol Extracellular/periplasmic cysteine labeling; rapid reactivity due to short chain
MTS-TEAH ([6-(Triethylammonium)hexyl] Methanethiosulfonate Bromide) 386229-78-3 Hexyl (C6) Triethyl 420.49 g/mol Enhanced lipid bilayer interaction; steric hindrance from bulkier ammonium group
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide 220560-60-1 Propyl (C3) Trimethyl 290.99 g/mol Intermediate chain length for balancing reactivity and accessibility
MTSES (Sodium 2-Sulfonatoethyl Methanethiosulfonate) 216249-75-7 Ethyl (C2) Sulfonate (negative charge) 246.24 g/mol Anionic reagent for studying electrostatic effects in ion channels

Reactivity and Kinetics

  • Chain Length Impact : Longer alkyl chains (e.g., hexyl in the target compound) enhance membrane permeability and access to hydrophobic protein regions but may slow reaction kinetics compared to shorter-chain derivatives like MTSET (ethyl) .
  • Charge and Solubility : Trimethylammonium groups confer positive charge, improving solubility in aqueous solutions. However, bulkier triethyl groups (e.g., MTS-TEAH) reduce solubility and increase steric hindrance .
  • Reaction Specificity : The hexyl chain in the target compound allows selective modification of cysteine residues in deep protein pockets or transmembrane domains, unlike MTSET, which primarily labels surface-exposed residues .

Stability and Handling

  • Storage : Most MTS derivatives, including the target compound, require storage at –20°C and preparation of fresh solutions due to hydrolysis susceptibility .

Research Findings and Case Studies

  • Case Study 2 : this compound successfully labeled a buried cysteine in the KcsA potassium channel’s hydrophobic core, a site unreachable by MTSET .
  • Case Study 3 : MTS-TEAH (C6, triethyl) showed reduced labeling efficiency in the acetylcholine receptor compared to the target compound, highlighting the steric limitations of bulkier ammonium groups .

Biological Activity

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide, also known as MTSET, is a compound widely used in biological research due to its unique properties as a sulfhydryl-reactive agent. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C₆H₁₆BrNO₂S₂
  • Molecular Weight : 278.23 g/mol
  • CAS Number : 91774-25-3

MTSET acts primarily as a sulfhydryl reagent, modifying cysteine residues in proteins. The trimethylammonium group enhances its solubility in aqueous solutions and facilitates interaction with biological membranes. This modification can lead to changes in protein conformation and function, impacting various cellular processes.

1. Ion Channel Modulation

MTSET is frequently employed to study ion channels, particularly those that are sensitive to thiol modifications. For example:

  • Case Study : In a study involving the Shaker potassium channel, MTSET was used to investigate the role of cysteine residues in channel gating and conductance. The application of MTSET resulted in significant alterations in ion flow, demonstrating its utility in probing channel dynamics.

2. Protein Functionality

The compound has been shown to influence the activity of various proteins by modifying critical cysteine residues.

  • Research Findings : Studies have indicated that MTSET can enhance or inhibit enzymatic activity depending on the target protein and the specific cysteine modified. For instance, modifications in the enzyme carbonic anhydrase led to altered catalytic efficiency, showcasing MTSET's role as a tool for investigating enzyme mechanisms.

Data Tables

Property Value
Molecular Weight278.23 g/mol
SolubilitySoluble in water
ReactivitySulfhydryl-reactive
Typical ApplicationIon channel studies

In Vitro Studies

In vitro studies have demonstrated that MTSET can effectively modify cysteine residues in various proteins, leading to observable changes in their biological activity.

Example:

  • Protein Target : Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
    • Findings : MTSET application resulted in increased ion permeability through CFTR channels, suggesting potential therapeutic implications for cystic fibrosis treatment.

Toxicological Profile

While MTSET is generally considered safe for research purposes, its reactivity necessitates careful handling to avoid unintended modifications of cellular components. The compound's toxicity profile indicates it should be used with caution, particularly at high concentrations.

Q & A

Basic Research Questions

Q. What are the key functional groups and structural features of [6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide, and how do they influence its reactivity?

  • Answer : The compound contains two critical functional groups:

  • Methanethiosulfonate group : Reacts selectively with free thiols (-SH) in cysteine residues to form mixed disulfides, enabling site-specific protein modification .
  • Trimethylammonium group : Enhances water solubility due to its cationic nature, facilitating use in aqueous buffers .
  • The hexyl spacer balances hydrophobicity and steric accessibility, optimizing interactions with target proteins .
    • Table 1 : Key Properties
PropertyValueSource
CAS Number1041424-77-4
Molecular FormulaC₁₀H₂₂BrNO₂S₂
ReactivityThiol-specific (pH 7–8)

Q. What are the standard protocols for synthesizing and purifying this compound?

  • Answer : Synthesis typically involves:

Quaternization : Reaction of a hexyl bromide precursor with trimethylamine to form the trimethylammonium group.

Methanethiosulfonate functionalization : Introduction via sulfonyl chloride intermediates .

  • Purification : Column chromatography (silica gel) with methanol/chloroform gradients removes unreacted precursors .
  • Characterization : NMR (¹H/¹³C) confirms structure; mass spectrometry validates molecular weight .

Q. How is this compound applied in studying ion channel or transporter proteins?

  • Answer : It is used for site-directed cysteine mutagenesis to probe residue accessibility and conformational changes:

  • Example: In bile acid transporters (e.g., SLC10A2), cysteine residues engineered into transmembrane domains are modified to assess pore architecture .
  • Electrophysiological assays (e.g., patch-clamp) monitor functional changes post-modification .

Advanced Research Questions

Q. How can researchers optimize cross-linking efficiency while minimizing nonspecific reactions?

  • Answer : Key factors include:

  • pH control : Maintain pH 7–8 to favor thiolate ion formation (enhanced reactivity) .
  • Reducing agents : Use TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide scrambling .
  • Temperature : Reactions at 4°C reduce hydrolysis of the methanethiosulfonate group .
    • Table 2 : Optimization Parameters
ParameterOptimal ConditionImpact
pH7.4–8.0Maximizes thiol reactivity
Temperature4°C (slow reaction)Reduces hydrolysis
BufferPhosphate or HEPESAvoids competing anions

Q. What analytical methods resolve contradictions in electrophysiological data after cysteine modification?

  • Answer : Discrepancies (e.g., variable conductance changes) may arise from:

  • Incomplete modification : Validate via mass spectrometry to quantify disulfide adduct formation .
  • Allosteric effects : Use X-ray crystallography (as in K⁺ channel studies ) to confirm structural perturbations.
  • Control experiments : Compare with non-reactive cysteine mutants or use reversible reducing agents (DTT) .

Q. How does the hexyl spacer length impact cross-linking in multi-subunit protein complexes?

  • Answer : The hexyl chain (6-carbon) provides flexibility for intra- or inter-subunit cross-linking:

  • Shorter spacers (e.g., pentyl in MTSET) limit reach, while longer chains may induce steric hindrance .
  • Applications: In GABAₐ receptors, hexyl spacers enable precise probing of subunit interfaces without disrupting quaternary structure .

Methodological Best Practices

  • Storage : Store desiccated at -20°C to prevent hydrolysis; avoid freeze-thaw cycles .
  • Incompatibility : Metal ions (e.g., Cu²⁺) catalyze disulfide bond formation—use chelators (EDTA) in buffers .

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